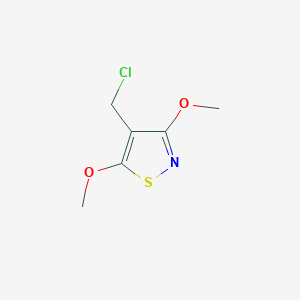

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-3,5-dimethoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2S/c1-9-5-4(3-7)6(10-2)11-8-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESZKRJZEVGSFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NS1)OC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole typically involves the chloromethylation of a precursor thiazole compound. One common method includes the reaction of 3,5-dimethoxy-1,2-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of thiazole derivatives, including 4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole, often involves chloromethylation of aromatic compounds. This process allows for the introduction of chloromethyl groups that serve as key intermediates for further chemical transformations into more complex structures. For instance, chloromethylated thiazoles can be modified to enhance their biological activity or to develop new therapeutic agents .

Anticancer Properties

Research has demonstrated that thiazole derivatives exhibit significant anticancer activity. In one study, a series of thiazole compounds were synthesized and evaluated against various human cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT116 (colon), and HeLa (cervical) cells. The results indicated that certain derivatives showed IC50 values ranging from 3.35 to 18.69 µM, suggesting potent cytotoxic effects against these cancer types .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5c | HepG2 | 3.35 |

| 6d | MCF-7 | 10.50 |

| 7c | HCT116 | 12.00 |

| 8 | HeLa | 18.69 |

Antimicrobial Activity

Thiazoles have also been studied for their antimicrobial properties. A recent investigation highlighted the efficacy of several thiazole derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.17 to 0.47 mg/mL for different compounds, indicating moderate to strong antibacterial activity .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound 1 | E. coli | 0.17 |

| Compound 8 | B. cereus | 0.23 |

| Compound 3 | S. Typhimurium | 0.47 |

Case Studies

Several case studies have illustrated the potential applications of thiazole derivatives in drug development:

- Case Study 1 : A study on a new class of thiazole-based compounds demonstrated significant anticancer properties through in vitro assays against multiple cancer cell lines, leading to the identification of lead compounds for further development .

- Case Study 2 : Another investigation focused on the synthesis and evaluation of thiazole derivatives as antimicrobial agents against resistant bacterial strains, highlighting their potential as alternatives to traditional antibiotics .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

4-(Chloromethyl)phenyltrimethoxysilane: Similar in having a chloromethyl group but differs in its silane functionality and applications.

3,5-Dimethoxy-1,2-thiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

Chloromethylated Aromatic Compounds: Such as benzyl chloride, which also contains a chloromethyl group but differs in the aromatic ring structure.

Uniqueness

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole is unique due to the combination of its thiazole ring with both chloromethyl and methoxy substituents, providing a distinct reactivity profile and potential for diverse applications in synthesis and medicinal chemistry.

Biological Activity

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring substituted with chloromethyl and methoxy groups. The synthesis of thiazole derivatives typically involves methods such as cyclization reactions of thiosemicarbazones or the reaction of halogenated compounds with thiourea derivatives. These synthetic routes are essential for obtaining compounds with specific substituents that influence their biological activity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. For instance, a recent study highlighted that certain thiazole compounds exhibited significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.05 to 0.30 mg/mL, indicating potent antimicrobial effects .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4 | 0.17 | E. coli |

| 9 | 0.23 | B. cereus |

| 3 | 0.30 | S. Typhimurium |

Anticancer Activity

Several studies have reported the anticancer potential of thiazole derivatives. For instance, compounds derived from thiazoles have shown promising results in inhibiting the growth of cancer cell lines such as HEPG2 (liver carcinoma) and various melanoma cell lines. The IC50 values for these compounds were found to be in the range of 1–19 µM, demonstrating their potential as anticancer agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 10h | 0.86 | HEPG2 |

| 21b | 1.02 | Melanoma |

| 16a | 4.20 | Prostate Cancer |

Neuroprotective Effects

The neuroprotective effects of thiazole derivatives have also been explored, particularly against oxidative stress-induced damage in neuronal cell lines (e.g., PC12). Compounds were tested for their ability to reduce markers of inflammation and cell death induced by hydrogen peroxide exposure. One compound demonstrated a neuroprotective effect comparable to ferulic acid, suggesting potential applications in neurodegenerative disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their molecular structure. Substituents at specific positions on the thiazole ring can enhance or diminish activity:

- Electron-withdrawing groups (e.g., nitro groups) generally improve antimicrobial activity.

- Methoxy groups at positions 3 and 5 have been associated with enhanced anticancer properties.

- The presence of halogen substituents can also modulate both antibacterial and anticancer activities .

Case Studies

- Anticonvulsant Activity : A series of thiadiazole derivatives were synthesized and evaluated for anticonvulsant properties using animal models. Some compounds showed significant protection against seizures induced by maximal electroshock tests .

- Antiviral Activity : Recent investigations into thiazole derivatives indicated potential antiviral properties against SARS-CoV-2 by inhibiting the main protease of the virus, with some compounds exhibiting IC50 values as low as 0.01 µM .

Q & A

Q. How can computational modeling predict the compound’s thermal stability for high-temperature reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations estimate bond dissociation energies (BDEs) for the chloromethyl group, identifying decomposition pathways (e.g., HCl elimination). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) validate predictions experimentally .

Cross-Disciplinary Research Considerations

Q. What role does this compound play in materials science beyond pharmaceuticals?

- Methodological Answer : Its electron-deficient thiazole core can act as a ligand in coordination polymers or as a monomer in conductive polymers. Spectroscopic studies (e.g., UV-Vis, cyclic voltammetry) assess electronic properties, while X-ray crystallography resolves supramolecular packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.